Methanediol

CH4O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH4O2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

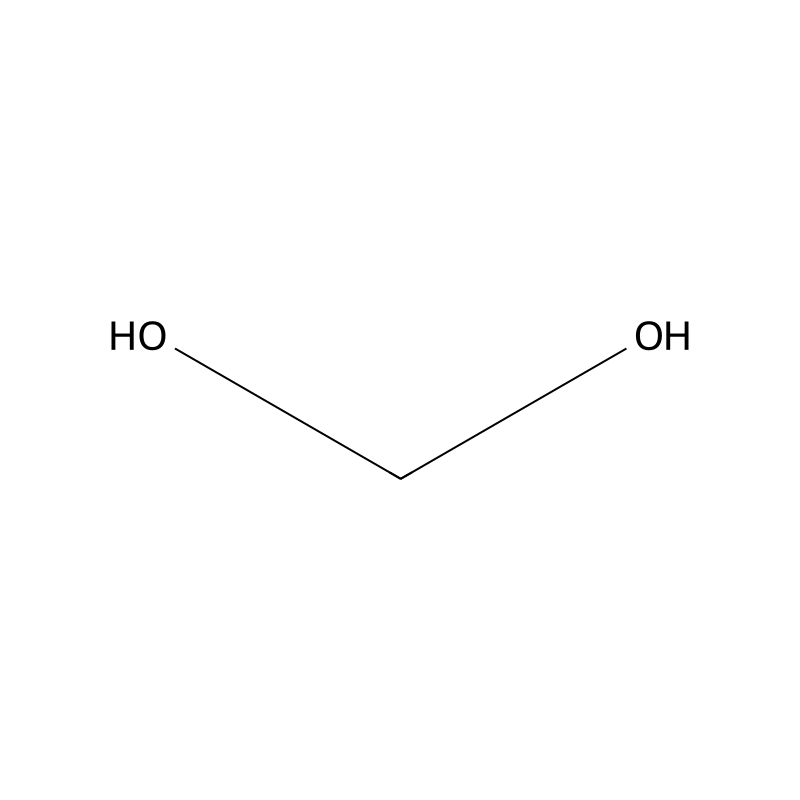

Methanediol, with the chemical formula CH, is an organic compound recognized as the simplest geminal diol. It is also referred to as formaldehyde monohydrate or methylene glycol. This compound is predominantly formed through the hydration of formaldehyde, where it exists in equilibrium with oligomers in aqueous solutions. Methanediol is particularly significant in atmospheric chemistry, serving as a precursor to various complex organic molecules and playing a role in the formation of atmospheric formic acid .

While direct biological activity of methanediol is not extensively documented, its role as an intermediate in biochemical pathways suggests potential implications. Methanediol's conversion to formic acid and other derivatives may influence metabolic processes in organisms exposed to it. Additionally, its presence in hair-straightening products has raised health concerns due to its relationship with formaldehyde, which is known for its toxicity .

Methanediol can be synthesized through several methods:

- Hydration of Formaldehyde: This is the most common method, where formaldehyde gas is dissolved in water under controlled conditions to produce methanediol.

- Evaporation from Aqueous Solutions: Gaseous methanediol can be generated by evaporating aqueous solutions of formaldehyde, particularly paraformaldehyde under reflux conditions .

- Electron Irradiation: Methanediol can also be produced by electron irradiation of a mixture of methanol and oxygen ices, which facilitates its formation from gaseous precursors .

Research indicates that methanediol interacts significantly with other atmospheric components. Its role in the atmosphere includes:

- Formation Pathways: Methanediol is involved in complex reaction pathways leading to the formation of secondary organic aerosols and other atmospheric constituents .

- Reactivity with Ozone: It can react with ozone and alkenes, leading to the generation of various carbonyl compounds and influencing atmospheric chemistry dynamics .

Methanediol shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Chemical Formula | Characteristics |

|---|---|---|

| Formaldehyde | H | A simple aldehyde that can convert to methanediol. |

| Paraformaldehyde | (CH) | A polymeric form of formaldehyde; used industrially. |

| 1,3,5-Trioxane | (CH) | A cyclic trimer of formaldehyde; used as a stabilizer. |

| Hydroxymethyl | CH | An intermediate derived from methanediol; reactive species. |

| Orthoformic Acid | C(OH) | A related compound with three hydroxymethyl groups; less common. |

Methanediol's uniqueness lies in its status as the simplest geminal diol and its pivotal role as an intermediate in both synthetic and atmospheric chemistry processes. Its ability to easily interconvert with formaldehyde and participate in diverse reactions distinguishes it from related compounds.

Methanediol, with the chemical formula CH₄O₂ (H₂C(OH)₂), is the simplest geminal diol—a compound featuring two hydroxyl (-OH) groups bonded to the same carbon atom. It exists predominantly in equilibrium with formaldehyde (HCHO) in aqueous solutions, where it forms via hydration. In a 5% formaldehyde solution, approximately 80% of the solute exists as methanediol. Its structure is central to understanding hydration equilibria in carbonyl chemistry.

Historical Context and Discovery

Methanediol’s discovery is intertwined with formaldehyde research. Formaldehyde was first synthesized in 1859 by Russian chemist Alexander Butlerov during attempts to produce methylene glycol. However, methanediol itself was conclusively identified much later due to its transient nature. Laboratory synthesis of gaseous methanediol was achieved in 2021 through electron irradiation of methanol-oxygen ices, followed by sublimation and detection using photoionization mass spectrometry. Industrial relevance grew alongside formaldehyde production, which began commercially in Germany in the 1880s.

Nomenclature and Alternative Names

Methanediol is systematically named methanediol (IUPAC). Common synonyms include:

- Formaldehyde monohydrate

- Methylene glycol

- Dihydroxymethane

- Hydrated formaldehyde.

Its CAS registry number is 463-57-0.

Classification as a Geminal Diol

As a geminal diol, methanediol belongs to a class of compounds where two hydroxyl groups occupy adjacent positions on a single carbon. This configuration is thermodynamically less stable than vicinal diols, leading to a tendency to dehydrate into carbonyl compounds (e.g., formaldehyde). The equilibrium constant for its formation from formaldehyde and water is approximately 10³, favoring methanediol in dilute solutions.

Significance in Chemical Research

Methanediol is pivotal in:

Molecular Structure and Geometry

Methanediol, with the molecular formula CH₄O₂, represents the simplest geminal diol compound, characterized by two hydroxyl groups attached to a single carbon atom [10]. The molecule exhibits a molecular weight of 48.041 grams per mole and is formally designated under the International Union of Pure and Applied Chemistry nomenclature as methanediol [5] [10]. The compound exists primarily in two distinct conformational forms, designated as the C₂ and Cₛ conformers, with the C₂ configuration representing the thermodynamically more stable arrangement [2] [30].

The geometric structure of methanediol reveals specific bond parameters that distinguish it from related compounds. Computational studies using high-level theoretical methods have determined that the carbon-hydrogen bond lengths in the most stable C₂ conformer measure 1.092 Ångströms [2]. The carbon-oxygen bond distances are established at 1.408 Ångströms, which are notably shorter than the corresponding bonds in methanol (1.427 Ångströms), indicating stronger carbon-oxygen interactions due to the presence of the additional electronegative oxygen atom [2]. The oxygen-hydrogen bond lengths extend to 0.964 Ångströms, representing a lengthening compared to methanol (0.956 Ångströms) [2].

| Parameter | Value | Reference Compound | Comparison |

|---|---|---|---|

| Carbon-Hydrogen Bond Length | 1.092 Å | Methanol (1.096 Å) | Slightly shorter |

| Carbon-Oxygen Bond Length | 1.408 Å | Methanol (1.427 Å) | Significantly shorter |

| Oxygen-Hydrogen Bond Length | 0.964 Å | Methanol (0.956 Å) | Longer |

| Molecular Weight | 48.041 g/mol | - | - |

The molecular geometry demonstrates tetrahedral coordination around the central carbon atom, consistent with sp³ hybridization [30]. The oxygen-carbon-oxygen angle measures approximately 111.1 degrees, deviating from the ideal tetrahedral angle due to the electronic effects of the hydroxyl groups [8]. The compound's three-dimensional structure permits intramolecular hydrogen bonding interactions between the hydroxyl groups, which significantly influences its conformational preferences and physical properties [35].

Physical Properties

Methanediol exhibits distinctive physical characteristics that reflect its unique molecular structure and hydrogen bonding capabilities. The compound appears as a colorless liquid under standard conditions [10]. Computational predictions indicate a density of 1.2 ± 0.1 grams per cubic centimeter [3] [7], with more refined calculations suggesting a value of 1.199 ± 0.06 grams per cubic centimeter [7].

The boiling point of methanediol has been determined through theoretical calculations to be 193.7 ± 8.0 degrees Celsius at 760 millimeters of mercury [3] [7]. Alternative computational studies report a slightly higher value of 194 degrees Celsius at 101 kilopascals [10]. The vapor pressure at 25 degrees Celsius is calculated to be 0.1 ± 0.8 millimeters of mercury [3], indicating relatively low volatility under ambient conditions. The compound's vapor pressure at standard conditions measures 16.1 pascals [10].

| Property | Value | Uncertainty | Method |

|---|---|---|---|

| Density | 1.199 g/cm³ | ± 0.06 | Computational prediction |

| Boiling Point | 193.7°C | ± 8.0°C | Theoretical calculation |

| Vapor Pressure (25°C) | 0.1 mmHg | ± 0.8 | Computational estimate |

| Flash Point | 99.8°C | ± 13.0°C | Predicted value |

| Refractive Index | 1.401-1.402 | - | Calculated |

The refractive index of methanediol is predicted to be 1.401 [10], with some sources reporting 1.402 [3]. The flash point has been computationally determined to be 99.8 ± 13.0 degrees Celsius [3]. The compound demonstrates significant polarity, with dipole moment values varying dramatically between conformers: the C₂ conformer exhibits a minimal dipole moment of 0.055 debye, while the Cₛ conformer possesses a substantially higher dipole moment of 2.72 debye [38] [39].

The acidity of methanediol is characterized by a predicted pKₐ value of 13.29 [10], indicating weak acid behavior similar to other alcohols. Alternative computational studies suggest a pKₐ value of 13.47 ± 0.41 [7]. The logarithm of the partition coefficient (LogP) is calculated to be -1.92 [3] [7], indicating high hydrophilicity and preference for aqueous environments.

Chemical Properties

Methanediol exhibits distinctive chemical reactivity patterns that stem from its geminal diol structure. The compound represents the hydration product of formaldehyde, existing in equilibrium with formaldehyde and water according to the reaction CH₂O + H₂O ⇌ CH₂(OH)₂ [10]. The equilibrium constant for this hydration reaction is estimated to be 10³, indicating that methanediol predominates in dilute aqueous solutions containing less than 0.1 percent formaldehyde [10].

The decomposition of methanediol proceeds through a complex mechanism involving proton transfer between the hydroxyl groups [12] [33]. Theoretical studies demonstrate that the decomposition process initiates with the transfer of a proton from one hydroxyl group to the oxygen atom of the other hydroxyl group within the methanediol molecule [33]. This intramolecular proton transfer step is followed by the cleavage of the bond between the resulting formaldehyde and water molecules [33].

Quantum mechanical tunneling effects play a crucial role in the decomposition kinetics, particularly at low temperatures [34]. Research indicates that proton tunneling enhances the reaction rate by 1 to 9 orders of magnitude in the tropospherically relevant temperature range of 200 to 300 Kelvin [34]. The tunneling effect reaches maximum significance at 200 Kelvin, where the rate constant enhancement can exceed 9 orders of magnitude [34].

| Reaction Type | Activation Energy | Temperature Dependence | Catalytic Effects |

|---|---|---|---|

| Unimolecular Decomposition | Variable | Strong tunneling below 280K | Self-catalysis possible |

| Water-Catalyzed Decomposition | Reduced | Less temperature sensitive | Dominant pathway |

| Acid-Catalyzed Decomposition | Significantly reduced | Moderate | Enhanced by formic acid |

The reactivity of methanediol with hydroxyl radicals has been extensively studied due to its atmospheric relevance [9] [36]. High-level coupled cluster calculations combined with master equation analyses yield a rate constant of 2.4 × 10⁻¹² cubic centimeters per second for the reaction between methanediol and hydroxyl radicals under atmospheric conditions [36]. This reaction proceeds through two distinct pathways: hydrogen abstraction from the central carbon atom and hydrogen abstraction from the hydroxyl groups [9].

Water molecules in aqueous solutions provide significant catalytic effects for methanediol decomposition [33]. Three distinct arrangements of water molecules have been identified as catalytically active: ring structures formed by methanediol and water molecules, water clusters attracted through hydrogen bonding, and combinations of water clusters with additional hydrogen-bonded water molecules [33]. The catalytic efficiency of water clusters exceeds that of ring structures in reducing the activation energy for decomposition [33].

Conformational Analysis

Methanediol exists in two principal conformational forms that differ significantly in their geometric arrangements and energetic stabilities [8] [30]. The most stable conformer adopts C₂ symmetry, designated as the (+sc, +sc) conformation, where both hydroxyl groups are positioned in synclinal orientations relative to each other [8]. The alternative conformer exhibits Cₛ symmetry and lies approximately 10 kilojoules per mole higher in energy than the C₂ form [2] [30].

Comprehensive conformational analysis using the Møller-Plesset second-order perturbation theory at the 6-311+G(2d,p) level reveals the detailed energy landscape of methanediol [8]. The C₂ conformer benefits from reduced steric repulsion between the hydroxyl groups due to their greater spatial separation compared to the Cₛ arrangement [2]. Under thermal equilibrium conditions at typical sublimation temperatures of approximately 180 Kelvin, the population ratio of C₂ to Cₛ conformers is estimated to be approximately 800:1 [2].

| Conformer | Symmetry | Relative Energy (kJ/mol) | Dipole Moment (D) | Population Ratio |

|---|---|---|---|---|

| C₂ | C₂ | 0.0 (reference) | 0.055 | ~800 |

| Cₛ | Cₛ | +10.0 | 2.72 | ~1 |

The barrier for interconversion between the Cₛ and C₂ conformers has been calculated to be approximately 0.7 to 1.0 kcal/mol [39]. This relatively low barrier suggests facile interconversion under ambient conditions, although the overwhelming thermodynamic preference for the C₂ form ensures its dominance in equilibrium populations [39].

Global conformational potential energy surfaces have been constructed by systematically scanning the dihedral angles of the two hydroxyl groups while optimizing all other geometric parameters [8]. These calculations reveal the presence of three locally stable conformers: the primary (+sc, +sc) form, a secondary (+sc, -sc) arrangement, and a tertiary (+sc, ap) configuration [8]. The primary geometric parameters, including carbon-oxygen bond distances and oxygen-carbon-oxygen angles, remain remarkably consistent across different conformers, with variations typically less than 0.6 percent [8].

The conformational preferences of methanediol are significantly influenced by intramolecular hydrogen bonding interactions [35]. Theoretical analysis demonstrates that the solvent environment, particularly in aqueous solutions, can stabilize different conformational arrangements through specific hydrogen bonding patterns with water molecules [35]. The preferential stabilization of the trans-conformer over the cis-arrangement by approximately 0.62 kcal/mol in aqueous solution reflects the optimization of hydrogen bonding networks [13].

Isotopic Analogues

Methanediol forms several isotopic analogues through systematic substitution of hydrogen atoms with deuterium [13] [15]. The primary isotopic variants include CH₂(OD)₂, CD₂(OH)₂, and CD₂(OD)₂, each exhibiting distinct spectroscopic signatures and physical properties [13] [15]. These isotopically substituted compounds have been successfully prepared by dissolving paraformaldehyde and deuterium-substituted paraformaldehyde powders in appropriate combinations of H₂O and D₂O under reflux conditions [13].

Infrared spectroscopic characterization of isotopic analogues reveals systematic shifts in vibrational frequencies that reflect the mass differences between hydrogen and deuterium [13] [15]. The isotopic analogues containing CH₂ moieties exhibit a characteristic singlet strong band at approximately 1030 wavenumbers, primarily attributed to oxygen-carbon-oxygen stretching modes [13]. In contrast, isotopic methanediols containing CD₂ moieties manifest two intense bands at approximately 1100 and 980 wavenumbers, corresponding to CD₂ deformation and oxygen-carbon-oxygen stretching modes respectively [13].

| Isotopic Analogue | Formula | Key IR Bands (cm⁻¹) | Assignment |

|---|---|---|---|

| Methanediol-h₄ | CH₂(OH)₂ | 1030 (strong) | O-C-O stretch |

| Methanediol-d₂ (hydroxyl) | CH₂(OD)₂ | 2050-2750 (broad) | OD stretch |

| Methanediol-d₂ (methylene) | CD₂(OH)₂ | 1100, 980 (intense) | CD₂ deformation, O-C-O stretch |

| Methanediol-d₄ | CD₂(OD)₂ | Multiple shifted bands | Combined isotope effects |

The vibrational spectroscopy of isotopic analogues provides detailed insights into the molecular dynamics and bonding characteristics of methanediol [15]. Gaseous infrared spectra of CD₂(OH)₂ reveal specific band origins for the CD₂ wagging mode at 1121 wavenumbers and the COH bending mode at 1301 wavenumbers [15]. These measurements demonstrate a-type and mixed a,c-type rotational structure respectively [15].

Density functional theory calculations using the ωB97XD functional with the aug-cc-pVTZ basis set, incorporating solvent effects through the conductor-like polarizable continuum model, successfully reproduce the experimental spectroscopic features of isotopic analogues [13]. The computational predictions confirm that the trans-methanediol conformer contributes predominantly to the infrared spectral features across all isotopic variants [13].

XLogP3

Other CAS

71946-83-3

Wikipedia

Dates

Liu et al. Prebiotic photoredox synthesis from carbon dioxide and sulfite. Nature Chemistry, DOI: 10.1038/s41557-021-00789-w, published online 11 October 2021